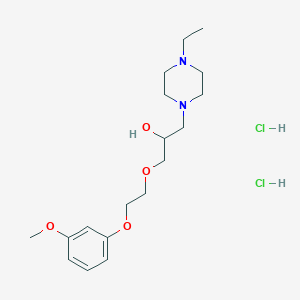

1-(4-Ethylpiperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride

Descripción

1-(4-Ethylpiperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-ethylpiperazine group and a 2-(3-methoxyphenoxy)ethoxy side chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Propiedades

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O4.2ClH/c1-3-19-7-9-20(10-8-19)14-16(21)15-23-11-12-24-18-6-4-5-17(13-18)22-2;;/h4-6,13,16,21H,3,7-12,14-15H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJBRUJQUXLSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COCCOC2=CC=CC(=C2)OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Ethylpiperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

- Molecular Formula : C16H26N2O3

- Molecular Weight : 294.39 g/mol

- CAS Number : 439128-88-8

- Chemical Structure : The structure features a piperazine ring, which is known for its biological activity in various therapeutic areas .

Pharmacological Effects

Research indicates that derivatives of piperazine, including this compound, exhibit a range of biological activities:

- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Properties : Some studies suggest that compounds with similar structures can interact with receptor tyrosine kinases, such as EphA2, which are implicated in cancer proliferation and migration. This targeting may present opportunities for cancer diagnosis and therapy .

The mechanisms through which this compound exerts its effects are still being elucidated. However, the following pathways have been identified:

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling, influencing pathways related to cell growth and differentiation.

- Molecular Docking Studies : Virtual screening and molecular docking studies have indicated that piperazine derivatives can effectively bind to various target sites within proteins, suggesting a mechanism for their biological activity .

Case Studies

- EphA2 Receptor Imaging : A study investigated the use of a similar piperazine derivative as an imaging tracer for the EphA2 receptor in SPECT imaging. The results indicated high accumulation in tumor tissues, suggesting potential applications in cancer diagnostics .

- Neuroprotective Effects : Another study explored the neuroprotective effects of piperazine derivatives on neuronal cultures exposed to neurotoxic agents. Results showed that these compounds could significantly reduce cell death and promote neuronal survival, indicating therapeutic potential for neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 294.39 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that compounds with similar structural motifs to 1-(4-Ethylpiperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is critical in treating depression and anxiety disorders .

- Antitumor Activity : Studies have suggested that derivatives of this compound may possess antitumor activity. The presence of the methoxyphenoxy group could enhance interaction with cellular targets involved in cancer proliferation, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially benefiting conditions such as Alzheimer’s disease. Its ability to cross the blood-brain barrier due to its piperazine structure allows it to exert effects on central nervous system targets .

Drug Development

- Lead Compound for Synthesis : this compound serves as a lead compound in the synthesis of more complex analogs aimed at enhancing therapeutic efficacy and reducing side effects. The modification of the ethylpiperazine and methoxyphenoxy groups can yield new derivatives with improved pharmacological profiles .

- Formulation Development : The compound's solubility and stability characteristics make it suitable for formulation into various dosage forms, including oral and injectable preparations. Its hydrochloride salt form enhances solubility, which is crucial for bioavailability in drug formulations .

Pharmacological Studies

- Mechanism of Action Studies : Investigations into the mechanism of action of this compound reveal its potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. Understanding these interactions can lead to the development of new therapeutic strategies for mood disorders .

- Toxicological Assessments : Comprehensive toxicological studies are essential for evaluating the safety profile of this compound. Early-stage assessments have indicated a favorable safety margin, but further studies are necessary to establish long-term safety and efficacy .

Case Studies

Comparación Con Compuestos Similares

Substituent Variations on the Phenoxy Group

The 2-(3-methoxyphenoxy)ethoxy substituent in the target compound distinguishes it from analogues with simpler phenoxy or halogenated aryloxy groups:

- 1-(4-Ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride (CAS: 875157-00-9): Lacks the ethoxy linker, reducing steric bulk and polarity compared to the target compound. This may result in lower solubility and altered pharmacokinetics .

- 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride: Features a 4-chlorophenoxy group instead of 3-methoxyphenoxy. The electron-withdrawing chlorine atom may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the methoxy group .

- CHJ04091 (): Contains a 3,4-dichlorophenoxy group, which increases lipophilicity and may improve blood-brain barrier penetration but could elevate toxicity risks .

Modifications in the Amine Moiety

The 4-ethylpiperazine group is critical for basicity and receptor binding. Structural analogues with alternative amine groups include:

- 1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride: Replaces piperazine with 3-methylpiperidine, reducing the number of hydrogen-bond donors and altering pKa. This modification could decrease affinity for targets requiring dual hydrogen bonding .

- BM-15275 (Avishot/Flivas): Features a 4-(2-methoxyphenyl)piperazine group.

Backbone and Functional Group Differences

- 7-N-Etppz (): A bis(4-ethylpiperazin-1-yl)propan-2-ol derivative. The dual piperazine groups increase molecular weight and basicity, possibly enhancing target engagement but reducing oral bioavailability .

- (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-one: Contains a propenone backbone instead of propan-2-ol. The conjugated system may improve electron delocalization but reduce solubility .

Salt Forms and Physicochemical Properties

- The dihydrochloride salt in the target compound improves aqueous solubility compared to free-base forms (e.g., CHJ04091–CHJ04097 in , which are described as oils) .

- 1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride (): The hydrochloride salt form is analogous but lacks the ethylpiperazine group, resulting in lower molecular weight and altered LogP .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the piperazine-ether backbone in this compound?

- The synthesis of analogous piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-ethylpiperazine can react with epoxide intermediates under reflux in solvents like dichloromethane (DCM) with triethylamine (EtN) as a base. Post-reaction, hydrolysis and recrystallization from ethanol/water mixtures are standard purification steps . Ether linkages (e.g., 2-(3-methoxyphenoxy)ethoxy groups) may be introduced via Williamson ether synthesis, using alkoxide nucleophiles and alkyl halides under controlled pH .

Q. How can researchers verify the purity of the dihydrochloride salt form during synthesis?

- High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for impurity profiling. Reference standards for dihydrochloride salts (e.g., Imp. M(EP) in ) can guide method development. Thin-layer chromatography (TLC) using ethyl acetate/hexane (5:1) is a cost-effective preliminary check for reaction progress .

Q. What safety protocols are critical when handling this compound in the lab?

- Due to its hydrochloride nature, avoid inhalation and skin contact. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Storage should be in sealed containers at 2–8°C, away from moisture and oxidizers, as per guidelines for structurally similar hydrochloride salts .

Advanced Research Questions

Q. How can structural analogs of this compound inform its pharmacological target identification?

- Compounds with 4-ethylpiperazine and aryl ether moieties (e.g., Naftopidil dihydrochloride in ) exhibit α-adrenergic receptor antagonism. Computational docking studies using crystallized receptor structures (e.g., PDB entries) combined with radioligand binding assays (e.g., H-Prazosin displacement) can identify potential targets .

Q. What strategies resolve contradictions in solubility data between freebase and dihydrochloride forms?

- Solubility discrepancies often arise from counterion effects. Use pH-solubility profiling (e.g., shake-flask method across pH 1–7) and differential scanning calorimetry (DSC) to assess salt stability. For example, dihydrochloride salts of piperazine derivatives show improved aqueous solubility below pH 4 but may precipitate in neutral buffers .

Q. How can electrochemical properties of the 4-ethylpiperazine moiety impact drug delivery?

- Cyclic voltammetry (CV) studies on analogs (e.g., 7-N-Etppz in ) reveal redox activity at potentials relevant to biological environments. This property could be leveraged for prodrug design, where oxidative activation enhances bioavailability. Use FONDECYT-tested protocols for electrode preparation and data normalization .

Q. What advanced techniques characterize the solid-state structure of this dihydrochloride salt?

- Single-crystal X-ray diffraction (SCXRD) is ideal for confirming protonation sites and salt stoichiometry. For amorphous batches, pair powder XRD with solid-state NMR (e.g., Cl NMR) to analyze chloride ion environments. Compare with Pharmacopeial Forum guidelines for polymorph validation .

Methodological Notes

- Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction times for etherification steps (e.g., 30 minutes vs. 4 hours) .

- Analytical Validation : Follow ICH Q2(R1) guidelines for HPLC method validation, including specificity, linearity (R > 0.995), and recovery rates (98–102%) .

- Bioactivity Testing : Use in vitro assays (e.g., cAMP modulation in HEK293 cells) to screen for GPCR activity, referencing protocols from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.